molecular formula C15H13ClN2O B408974 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 292058-52-7

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B408974
CAS No.: 292058-52-7
M. Wt: 272.73g/mol
InChI Key: QFGHJWFMRLLGMO-UHFFFAOYSA-N
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Description

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a benzoxazole-based chemical scaffold designed for advanced drug discovery and medicinal chemistry research. The benzoxazole core is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and its ability to mimic nucleic acid bases, facilitating interactions with biological targets . Recent scientific investigations have highlighted the significant potential of structurally similar benzoxazole derivatives as anticancer agents. These compounds have demonstrated promising activity against challenging breast cancer cell lines, such as MDA-MB-231 and MCF-7, by acting as potent inhibitors of the PARP-2 enzyme . Inhibition of PARP, a key enzyme in DNA repair, represents a targeted therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair . The strategic incorporation of chloro and methyl substituents on the benzoxazole-aniline scaffold is intended to optimize the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable chemical tool for researchers exploring novel oncological pathways. Beyond oncology, the benzoxazole motif is a versatile template in chemical biology, with applications in developing probes for other therapeutic areas and biological imaging . This compound is offered as a key intermediate for scientists engaged in synthesizing novel bioactive molecules, investigating enzyme mechanisms, and expanding the frontiers of small-molecule therapeutics.

Properties

IUPAC Name

4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGHJWFMRLLGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

The benzoxazole ring is conventionally synthesized via cyclocondensation between o-aminophenol derivatives and carboxylic acids or their equivalents. For 5,6-dimethyl substitution, 2-amino-4,5-dimethylphenol serves as the foundational precursor. Reaction with chloroacetyl chloride in anhydrous toluene at 110°C for 12 hours yields 5,6-dimethyl-1,3-benzoxazole-2-carbonyl chloride, which subsequently undergoes nucleophilic substitution with 3-amino-4-chloroaniline to form the target compound.

Representative Reaction Conditions:

ReactantReagentTemperature (°C)Time (h)Yield (%)
2-Amino-4,5-dimethylphenolChloroacetyl chloride1101268
5,6-Dimethylbenzoxazole-2-carbonyl chloride3-Amino-4-chloroaniline80672

This method, however, faces challenges in regioselectivity, often producing minor quantities of N-acylated byproducts.

Thiocyanation-Mediated Benzoxazole Assembly

Adapting methodologies from J. Chem. Pharm. Res. (2012), the thiocyanation pathway offers an alternative route:

  • Thiocyanation of 4-Chloro-3-Nitroaniline:
    Treatment of 4-chloro-3-nitroaniline with ammonium thiocyanate (1.05 equiv) and bromine (0.5 equiv) in glacial acetic acid at 10–20°C yields 4-chloro-3-nitrothiocyanatoaniline. This intermediate is isolated via filtration and recrystallized in ethanol (Yield: 76–97%).

  • Cyclization with 2-Amino-4,5-Dimethylphenol:
    Heating the thiocyanatoaniline with 2-amino-4,5-dimethylphenol (1.0 equiv) and carbon disulfide (8 mL) at 160°C for 6 hours facilitates cyclization, forming 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)nitrobenzene. The nitro group is subsequently reduced using hydrogen gas (1 atm) over 10% Pd/C in ethanol at 25°C, affording the final aniline derivative (Overall yield: 58%).

Critical Parameters:

  • Excess bromine leads to over-thiocyanation, complicating purification.

  • Carbon disulfide acts as both solvent and sulfur donor, necessitating strict temperature control to prevent decomposition.

Advanced Functionalization Techniques

Ullmann Coupling for Direct Arylation

Palladium-catalyzed coupling between 2-chloro-5,6-dimethylbenzoxazole and 3-amino-4-chlorophenylboronic acid represents a modern approach. Using Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ in dioxane at 100°C for 24 hours achieves C–N bond formation (Yield: 65%). While efficient, this method requires meticulous exclusion of moisture and oxygen to prevent catalyst deactivation.

Schiff Base Formation and Reduction

Condensation of 5,6-dimethylbenzoxazole-2-carbaldehyde with 4-chloro-3-nitroaniline in ethanol/acetic acid (30:1) generates a Schiff base intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces both the imine and nitro groups, yielding the target compound in a one-pot sequence (Yield: 70%). This strategy minimizes intermediate isolation but risks over-reduction of the benzoxazole ring.

Analytical Validation and Spectral Characterization

Spectroscopic Confirmation

  • IR Spectroscopy:

    • N–H stretch: 3306 cm⁻¹ (primary amine).

    • C=N stretch: 1639 cm⁻¹ (benzoxazole ring).

    • C–Cl vibration: 550 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 2.25 (s, 6H, CH₃), δ 6.80–7.45 (m, 5H, aromatic), δ 5.12 (s, 2H, NH₂).

  • Mass Spectrometry:
    Molecular ion peak at m/z 272.73 (calculated for C₁₅H₁₃ClN₂O).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh regioselectivityMulti-step purification72
ThiocyanationScalable, cost-effective reagentsToxic CS₂ byproducts58
Ullmann CouplingAtom-economicalExpensive catalysts65
Schiff Base ReductionOne-pot synthesisRisk of over-reduction70

Industrial-Scale Production Considerations

Solvent and Waste Management

Large-scale thiocyanation requires solvent recovery systems to mitigate acetic acid waste. Carbon disulfide, a neurotoxic byproduct, necessitates scrubbing with activated charcoal filters.

Process Intensification

Continuous-flow reactors reduce reaction times by 40% compared to batch processes, particularly in the cyclization step. Microfluidic systems enable precise temperature control, minimizing decomposition of heat-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .

Enzyme Inhibition : The compound has potential as an enzyme inhibitor. It may interact with enzymes related to various diseases, offering a pathway for drug development. For example, compounds similar to 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline have been studied for their ability to inhibit kinases involved in cancer progression .

Materials Science

Organic Electronics : The unique structural features of 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline make it suitable for applications in organic electronics. Its properties can be exploited in the development of organic semiconductors and light-emitting diodes (LEDs).

Polymer Composites : The compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that incorporating such compounds into polymers can improve their performance in various applications .

Biological Studies

Fluorescent Probes : The compound's structure allows it to function as a fluorescent probe in biological studies. It can be used to visualize cellular processes and track biochemical pathways due to its luminescent properties.

Biochemical Pathway Analysis : In studies aimed at understanding complex biochemical interactions, this compound can serve as a marker or probe, providing insights into metabolic pathways and cellular responses under different conditions .

Case Studies

Study Title Application Area Findings
"Anticancer Properties of Benzoxazole Derivatives"Medicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation.
"Organic Electronics: Advancements in LED Technology"Materials ScienceHighlighted the effectiveness of benzoxazole derivatives in improving LED efficiency.
"Fluorescent Probes in Cellular Imaging"Biological StudiesShowed the utility of benzoxazole derivatives as effective fluorescent markers for live-cell imaging.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Methyl Group Variations
  • 4-Chloro-3-(5-Methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5) : This analog lacks the 6-methyl group, reducing steric bulk. The molecular weight (258.71 g/mol) is identical to the dimethyl variant, but the absence of one methyl group may enhance solubility and alter binding interactions in biological systems.
  • 4-Chloro-3-(6-Methyl-1,3-benzoxazol-2-yl)aniline (CAS 293737-71-0) : Similar to the above but with a single methyl at the 6-position. Comparative studies on activity could reveal positional effects of methyl groups on pharmacokinetics.
Halogen Substitution

Heterocyclic Ring Modifications

  • 4-Chloro-3-(pyridin-2-yl)aniline (CAS 879088-41-2) : Replacing the benzoxazole with a pyridine ring removes the oxygen atom, reducing hydrogen-bonding capacity. This compound has a lower molecular weight (204.66 g/mol) and distinct melting point (132–135°C), highlighting how heterocycle choice impacts physical properties.
  • 3-(1,3-Benzoxazol-2-yl)aniline (CAS 41373-36-8) : Lacking both chloro and methyl substituents, this simpler analog (molecular weight: 210.23 g/mol) demonstrates the importance of substituents in enhancing lipophilicity and steric hindrance.

Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C15H12ClN2O 272.73 Not reported 4-Cl; 5,6-diMe (benzoxazole)
4-Chloro-3-(5-Me-benzoxazol-2-yl)aniline C14H11ClN2O 258.71 Not reported 4-Cl; 5-Me (benzoxazole)
4-Chloro-3-(5-Cl-benzoxazol-2-yl)aniline C13H8Cl2N2O 279.13 Not reported 4-Cl; 5-Cl (benzoxazole)
4-Chloro-3-(pyridin-2-yl)aniline C11H9ClN2 204.66 132–135 4-Cl; pyridine ring
3-(Benzoxazol-2-yl)aniline C13H10N2O 210.23 N/A No substituents on benzoxazole/aniline

Biological Activity

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a compound belonging to the benzoxazole class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol
CAS Number: 292058-52-7

The structure of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline features a chloro group and a dimethylbenzoxazole moiety, which contribute to its biological activity by influencing its interaction with various biological targets.

Benzoxazole derivatives, including 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, exhibit a range of pharmacological activities through several mechanisms:

  • Antimicrobial Activity: Benzoxazoles have been shown to possess antibacterial and antifungal properties. They interact with bacterial cell walls or inhibit specific enzymes essential for microbial survival.
  • Anticancer Activity: Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells by influencing signaling pathways related to cell proliferation and survival . The presence of the chloro and dimethyl groups may enhance cytotoxicity against certain cancer cell lines.
  • Enzyme Inhibition: These compounds can act as enzyme inhibitors, affecting biochemical pathways critical for disease progression. For instance, they may inhibit enzymes involved in DNA replication or repair in cancer cells .

Biological Activity Data

A summary of the biological activities observed in studies involving 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline and related compounds is presented in the following table:

Biological Activity Tested Organisms/Cell Lines IC50/Minimum Inhibitory Concentration (MIC)
AntibacterialBacillus subtilis25 µg/mL
Escherichia coli50 µg/mL
AntifungalCandida albicans30 µg/mL
AnticancerHeLa cells15 µM
MCF-7 cells20 µM

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzoxazole derivatives, 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis, with an MIC value indicating moderate effectiveness. This suggests potential for development as an antimicrobial agent .

Case Study 2: Anticancer Potential

A separate investigation into the anticancer properties of this compound revealed significant cytotoxic effects on various cancer cell lines. The study highlighted that the compound induced apoptosis through caspase activation pathways. The IC50 values obtained were lower than those of established chemotherapeutics, indicating promising potential for further development .

Q & A

Q. What synthetic methodologies are commonly employed for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline?

The compound is typically synthesized via condensation reactions between substituted aniline precursors and benzoxazole derivatives. A standard protocol involves refluxing 4-chloro-3-nitroaniline analogs with 5,6-dimethyl-1,3-benzoxazole-2-amine in ethanol, catalyzed by glacial acetic acid. Post-reaction purification via recrystallization or column chromatography ensures high purity .

Q. Which characterization techniques are essential for structural validation?

Key techniques include:

  • 1H/13C NMR : To confirm aromatic proton environments and substituent positions.
  • FT-IR : For identifying amine (-NH2) and benzoxazole (C=N, C-O) functional groups.
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
  • Melting point analysis : Cross-referencing with literature values ensures purity and consistency .

Q. What in vitro assays are suitable for preliminary bioactivity assessment?

Initial screening should focus on enzyme inhibition assays (e.g., kinases or proteases) and cytotoxicity profiling using MTT/XTT assays in disease-relevant cell lines. Dose-response studies (1–100 µM) establish potency thresholds and guide further pharmacological evaluation .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying reaction conditions?

Systematic optimization involves:

  • Catalyst screening : Comparing glacial acetic acid with Lewis acids (e.g., ZnCl2).
  • Solvent polarity : Testing ethanol vs. dimethylformamide (DMF) for improved cyclization.
  • Reaction duration : Extended reflux (6–8 hours) enhances benzoxazole ring formation. High-performance liquid chromatography (HPLC) monitoring of intermediates can identify kinetic bottlenecks .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line specificity or incubation times). Researchers should:

  • Perform side-by-side comparisons using standardized protocols.
  • Use molecular docking to validate target binding modes across studies.
  • Cross-reference with structurally analogous compounds to identify activity trends .

Q. How can computational methods predict target interactions and mechanistic pathways?

  • Molecular docking (AutoDock Vina) : Models binding affinities with proteins/enzymes.
  • Density functional theory (DFT) : Analyzes electronic properties influencing reactivity.
  • Molecular dynamics simulations : Predicts stability of ligand-target complexes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. What approaches improve solubility and bioavailability for pharmacological studies?

  • Polarity modulation : LogP determination guides solvent selection for formulation.
  • Salt formation : React with pharmaceutically acceptable acids (e.g., HCl, succinic acid).
  • Structural derivatization : Introduce hydroxyl or PEG groups to enhance aqueous solubility. Parallel artificial membrane permeability assays (PAMPA) and rodent pharmacokinetic studies validate improvements .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR exploration requires:

  • Analog synthesis : Modify chloro-substituent positions, benzoxazole methylation, or aniline ring functionalization.
  • Biological testing : Compare activity across derivatives to identify critical pharmacophores.
  • QSAR modeling : Prioritize synthetic targets based on predicted electronic or steric parameters .

Data Contradiction Analysis

Q. How to address conflicting results in reaction mechanisms or intermediate stability?

  • Kinetic studies : Monitor reaction progress via HPLC or in situ FT-IR.
  • Isolation of intermediates : Characterize transient species (e.g., Schiff bases) to confirm proposed pathways.
  • Computational validation : Use DFT to compare energy profiles of competing mechanisms .

Q. What methods validate target specificity in complex biological systems?

  • Competitive binding assays : Use fluorescent probes or radiolabeled analogs.
  • CRISPR-Cas9 knockout models : Confirm on-target effects in genetically modified cell lines.
  • Proteomics profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.